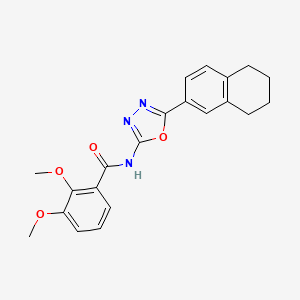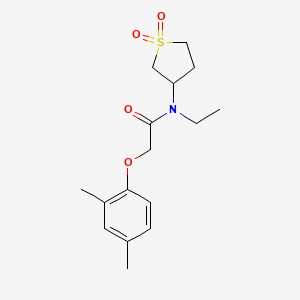
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a 1,4-benzodioxin ring, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyrrole ring and the benzodioxin ring, leading to potential aromatic stabilization. The presence of the aldehyde group could also introduce additional reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the aldehyde) could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
One key area of research for the compound relates to its synthesis and use in medicinal chemistry. Barfoot et al. (2010) explored synthetic routes to analogues of this compound, which were significant intermediates in an antibacterial medicinal chemistry program. The routes described started from kojic acid and were used to produce multigram quantities of each aldehyde (Barfoot et al., 2010).
Polymer and Complex Formation
Maślińska-Solich et al. (1995) studied the oxidation of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, a related compound, in the presence of polymeric metal complexes. This research highlighted the compound's potential in forming various polymeric structures, which could have implications in material science and engineering (Maślińska-Solich, A. Macionga, R. Turczyn, 1995).
Chemical Reactions and Derivatives
Ghorai and Mani (2014) investigated the dehydrogenation reaction of a related pyrrole compound, leading to new products containing oxygen atoms. This research provides insights into the chemical behavior and potential derivatives of the compound, which could be useful in various chemical synthesis applications (Ghorai & Mani, 2014).
Molecular Structure Analysis
Senge and Smith (2005) analyzed the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole, which is structurally similar to the compound . This research is significant for understanding the hydrogen-bonding patterns and molecular interactions, which are crucial for designing drugs and materials (Senge & Kevin M Smith, 2005).
Potential in Antimicrobial Applications
Kumar et al. (2022) explored the synthesis and antimicrobial evaluation of benzodiazepine derivatives derived from pyrrolyl chalcones, which bear structural resemblance to the compound of interest. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-13(9-18)12(2)17(11)8-14-10-19-15-5-3-4-6-16(15)20-14/h3-7,9,14H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKIPZHKNMOQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)


![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)




![5-Methyl-7-[4-(trifluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569807.png)